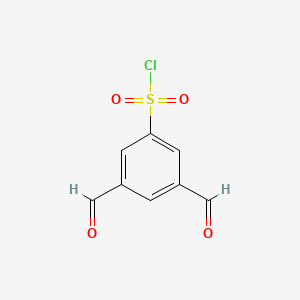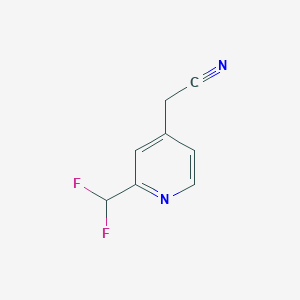
2-(Difluoromethyl)pyridine-4-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)pyridine-4-acetonitrile is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an acetonitrile group. The unique structural features of this compound make it a valuable compound for various applications in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the transition metal-free difluoromethylation using ethyl bromodifluoroacetate as the fluorine source . The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)pyridine-4-acetonitrile may involve large-scale difluoromethylation processes that utilize readily available reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include difluoromethylated pyridine derivatives, primary amines, and substituted pyridines, depending on the type of reaction and reagents used.
Scientific Research Applications
2-(Difluoromethyl)pyridine-4-acetonitrile has a wide range of applications in scientific research:
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways of bacteria, thereby inhibiting biofilm formation and reducing virulence . The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
2-Difluoromethylpyridine: A closely related compound with similar bioisosteric properties.
4-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative used in various chemical applications.
Uniqueness
2-(Difluoromethyl)pyridine-4-acetonitrile stands out due to its specific combination of the difluoromethyl and acetonitrile groups, which confer unique physicochemical properties. These properties include enhanced lipophilicity, bioavailability, and metabolic stability, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H6F2N2 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)pyridin-4-yl]acetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)7-5-6(1-3-11)2-4-12-7/h2,4-5,8H,1H2 |
InChI Key |
IHWMRQVNGXHHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CC#N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


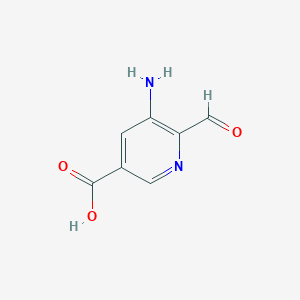
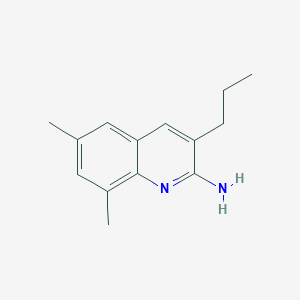
![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
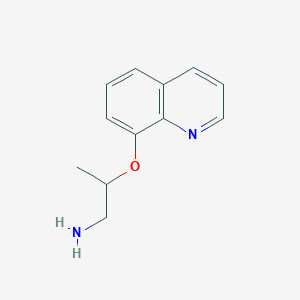
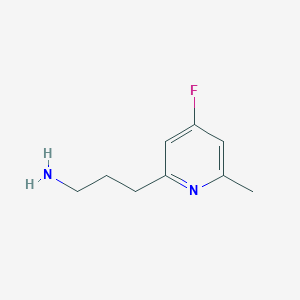
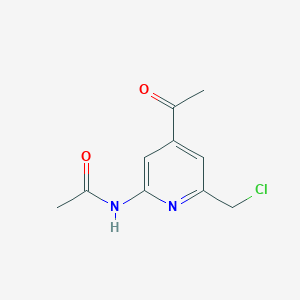
![1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)
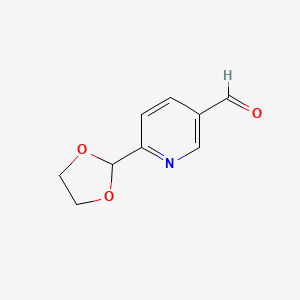
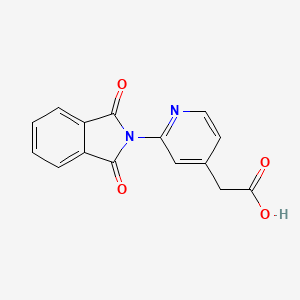


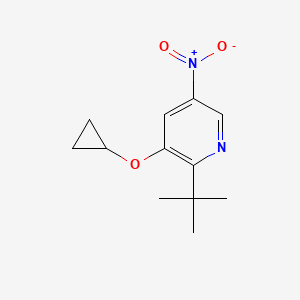
![[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)
